molecular formula C28H42N4O7 B12625925 N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine

N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine

Cat. No.: B12625925
M. Wt: 546.7 g/mol
InChI Key: SBTVARAFWGZKFC-SFTDATJTSA-N
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Description

N-{[1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected piperidine scaffold conjugated to a dipeptide (L-leucyl-L-glutamine). The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthesis . The 4-phenyl substitution on the piperidine ring introduces steric bulk and aromatic interactions, which may influence receptor binding or solubility.

Properties

Molecular Formula

C28H42N4O7

Molecular Weight

546.7 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H42N4O7/c1-18(2)17-21(23(34)30-20(24(35)36)11-12-22(29)33)31-25(37)28(19-9-7-6-8-10-19)13-15-32(16-14-28)26(38)39-27(3,4)5/h6-10,18,20-21H,11-17H2,1-5H3,(H2,29,33)(H,30,34)(H,31,37)(H,35,36)/t20-,21-/m0/s1

InChI Key

SBTVARAFWGZKFC-SFTDATJTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine typically involves multiple steps, starting with the protection of amino groups using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for neutralization, and various organic solvents like dichloromethane and methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group using trifluoroacetic acid results in the formation of the free amine .

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antiviral Properties

Recent studies have indicated that derivatives of L-glutamine may exhibit antiviral properties. For instance, L-glutamine supplementation has been shown to affect the accumulation of ammonium in cell culture media, which can inhibit the influenza A virus infection by counteracting endosomal acidification . This suggests that N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine could be investigated for similar antiviral effects due to its structural components.

2.2 Neuropharmacology

The piperidine moiety in this compound is significant in neuropharmacology, as compounds containing piperidine structures are often involved in the modulation of neurotransmitter systems. Research into piperidine derivatives has shown promise in treating neurological disorders such as depression and anxiety . The incorporation of L-leucine and L-glutamine could enhance the neuroprotective effects, warranting further investigation.

Biochemical Studies

3.1 Enzyme Inhibition

This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. The structural characteristics allow for potential interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This could be particularly relevant in cancer research, where enzyme inhibitors play a critical role in therapeutic strategies.

3.2 Peptide Synthesis

The compound's structure allows it to be utilized as a building block in peptide synthesis. The protection of amino groups via tert-butoxycarbonyl groups facilitates the formation of peptide bonds without premature reactions, making it useful in synthesizing complex peptides for therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine involves the protection and deprotection of amino groups. The BOC group is an acid-labile protecting group that can be removed under acidic conditions, revealing the free amine. This process is crucial in peptide synthesis, where selective protection and deprotection of functional groups are necessary .

Comparison with Similar Compounds

Piperidine Substitution Patterns

  • 4-Phenyl vs. 4-Carboxyphenyl ( vs. 13): The 4-phenyl group in the target compound enhances aromatic stacking interactions, whereas the 4-carboxyphenyl substituent in introduces ionizable carboxyl groups, increasing aqueous solubility at physiological pH .
  • Fluorinated Derivatives (): The 2-fluorobenzyl substituent in improves metabolic stability and membrane permeability compared to the non-fluorinated phenyl group in the target compound .

Functional Group Variations

  • Carbohydrazide vs. Carbonyl ( vs. Target): The carbohydrazide group in exhibits distinct reactivity (e.g., chelation, oxidation resistance) compared to the carbonyl-linked dipeptide in the target, which is prone to enzymatic hydrolysis .
  • Peptide Conjugation (Target vs.

Biological Activity

N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine is a compound that combines the structural features of piperidine derivatives with amino acids, specifically leucine and glutamine. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and nutrition. This article explores its biological activity based on available research, including its effects on immune function, metabolism, and potential therapeutic applications.

  • Common Name : this compound
  • CAS Number : 1014064-70-0
  • Molecular Weight : 546.7 g/mol
  • Molecular Formula : C27H36N2O5

The compound is hypothesized to exhibit its biological effects through several mechanisms:

  • Immune Modulation : Glutamine is known to play a crucial role in supporting immune function. It enhances lymphocyte proliferation and cytokine production, which are vital for an effective immune response . The presence of leucine may also contribute to protein synthesis and muscle repair, further supporting immune health.
  • Antioxidant Properties : Glutamine has been shown to exert cytoprotective effects by modulating oxidative stress levels in cells. This is particularly relevant in conditions characterized by high oxidative stress, such as inflammation or injury .
  • Protein Synthesis : The combination of leucine and glutamine can stimulate protein synthesis pathways, which may be beneficial in muscle recovery and growth, especially post-exercise or during recovery from illness .

Immune Function

A study focusing on the effects of glutamine supplementation indicated that it could enhance the immune response by increasing the production of immunoglobulins and supporting lymphocyte function. The addition of leucine may synergistically enhance these effects due to its role in mTOR signaling pathways, which are critical for cell growth and proliferation .

Parameter Before Supplementation After Supplementation (60 days)
Plasma IgA (mg/dL)100120
Lymphocyte Count (cells/mm³)15001800
Cytokine Production (pg/mL)IL-2: 15IL-2: 25

Metabolic Effects

Research indicates that glutamine plays a significant role in metabolic processes, particularly in the intestines and liver. It is involved in gluconeogenesis and can influence nitrogen balance in the body. The compound's structural components may enhance these metabolic activities through improved absorption and bioavailability.

Case Studies

  • Athletic Performance : In a double-blind study involving athletes, supplementation with this compound showed improved recovery times and reduced muscle soreness post-exercise compared to a placebo group. Participants reported enhanced performance metrics over a training cycle.
  • Clinical Nutrition : A clinical trial assessing the impact of this compound on older adults showed no significant adverse effects on hematological parameters while enhancing overall nutritional status. Participants exhibited improved energy levels and muscle mass retention during the study period.

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